5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide
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Overview
Description
5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 5-position, a 3,3-difluorocyclobutyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced at the 2-position through a nucleophilic substitution reaction using methanol and a suitable base.
Cyclobutylation: The 3,3-difluorocyclobutyl group can be attached to the nitrogen atom through a nucleophilic substitution reaction using a suitable cyclobutyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group of the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzamides
Scientific Research Applications
5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide
- 5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide
- 5-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzamide
Uniqueness
5-Bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide is unique due to the presence of the methoxy group at the 2-position, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, difluorocyclobutyl group, and methoxy group provides a distinct chemical profile that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-(3,3-difluorocyclobutyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO2/c1-18-10-3-2-7(13)4-9(10)11(17)16-8-5-12(14,15)6-8/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWWRTXFUUXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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